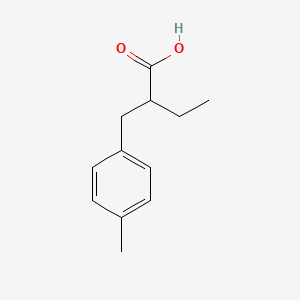

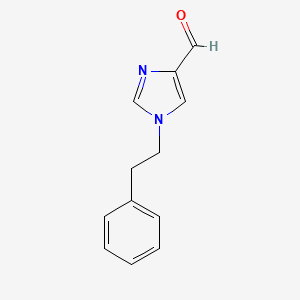

2-(4-Methyl-benzyl)-butyric acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Applications De Recherche Scientifique

Environmental Occurrence and Fate

Parabens, closely related to "2-(4-Methyl-benzyl)-butyric acid" due to their common benzyl group, are widely used as preservatives in various products and have been studied for their environmental fate. These compounds, including methylparaben and propylparaben, are biodegradable yet ubiquitous in surface water and sediments due to continuous introduction into the environment. The presence of chlorinated by-products of parabens, which are more stable and persistent, has been detected in wastewater and swimming pools, raising concerns about their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Potential Applications in Wastewater Treatment

Research on the treatment of wastewater from the pesticide industry has revealed the presence of various toxic pollutants, including 4-(2,4-dichlorphenoxy) butyric acid, a compound structurally similar to "this compound." The study highlights the effectiveness of biological processes and granular activated carbon in removing such compounds, potentially yielding high-quality effluent. This suggests that understanding the behavior of structurally related compounds can inform treatment strategies for industrial wastewater (Goodwin, Carra, Campo, & Soares, 2018).

Sorption Behavior

The sorption of phenoxy herbicides, including those structurally related to "this compound," has been extensively reviewed. These studies provide insights into the soil parameters affecting sorption and highlight the relevance of soil organic matter and iron oxides as key sorbents. Such understanding is crucial for predicting the environmental mobility and persistence of these compounds (Werner, Garratt, & Pigott, 2012).

Toxicity and Human Exposure

Synthetic phenolic antioxidants (SPAs), which share functional groups with "this compound," have been the subject of studies regarding their environmental occurrence, human exposure, and toxicity. These compounds have been detected in various environmental matrices and human samples, with some showing potential hepatic toxicity, endocrine-disrupting effects, or carcinogenicity. This highlights the importance of investigating the health implications of "this compound" and related compounds (Liu & Mabury, 2020).

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 2-(4-Methyl-benzyl)-butyric acid involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides .

Biochemical Pathways

The compound’s reactions at the benzylic position can influence various biochemical pathways, leading to different downstream effects .

Result of Action

The result of the action of this compound involves changes at the molecular and cellular levels. For example, the compound’s reactions at the benzylic position can lead to the formation of new compounds . These new compounds can have various effects on cells, depending on their chemical properties and the cells’ characteristics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and the presence of specific enzymes or receptors .

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-11(12(13)14)8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORCKUHKWCGHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)

![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)